Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isonicotinate
CAS No.:
Cat. No.: VC18020731
Molecular Formula: C13H18BNO4
Molecular Weight: 263.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18BNO4 |
|---|---|
| Molecular Weight | 263.10 g/mol |
| IUPAC Name | methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)10-8-15-7-6-9(10)11(16)17-5/h6-8H,1-5H3 |
| Standard InChI Key | NFVIOBCOYZTGOM-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C(=O)OC |
Introduction
Molecular Structure and Physicochemical Properties
The compound’s structure features a pyridine ring substituted at the 3-position with a methyl ester group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring. The dioxaborolane moiety, a cyclic boronic ester, enhances stability and solubility in organic solvents compared to free boronic acids. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈BNO₄ |
| Molecular Weight | 281.09 g/mol |
| Boron Content | ~3.8% |
| Solubility | Soluble in THF, DMF, DCM; insoluble in water |
| Stability | Air-stable under anhydrous conditions |
The pyridine ring’s electron-withdrawing nature polarizes the boron atom, increasing its electrophilicity and reactivity in Suzuki-Miyaura cross-coupling reactions. The methyl ester group at the 3-position further modulates electronic effects, influencing regioselectivity in subsequent transformations.
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis typically involves a two-step process:
-
Borylation of Isonicotinic Acid Derivatives: A halogenated isonicotinate (e.g., methyl 3-bromoisonicotinate) undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc).
-
Esterification: The intermediate boronic acid is esterified with pinacol to form the dioxaborolane ring, though this step may vary depending on the starting materials.
Example Reaction Conditions:
-
Catalyst: Pd(dppf)Cl₂ (5 mol%)
-
Solvent: 1,4-Dioxane
-
Temperature: 80–100°C
-
Yield: 60–75% (theoretical)
Industrial-scale production employs continuous flow reactors to enhance yield and purity, minimizing side reactions such as protodeboronation.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a versatile boron reagent in Suzuki-Miyaura reactions, enabling carbon-carbon bond formation with aryl halides. Its pyridine ring directs coupling to specific positions, facilitating the synthesis of bipyridine derivatives used in ligands for catalysis.
Case Study: Synthesis of Bipyridine Ligands
Reaction with 2-bromopyridine in the presence of Pd(PPh₃)₄ yields 3,3'-bipyridine-5-carboxylate, a precursor for N-heterocyclic carbene (NHC) ligands.
Functional Group Transformations
-
Hydrolysis: The methyl ester hydrolyzes to carboxylic acid under basic conditions, enabling further derivatization.
-
Transmetalation: Reacts with transition metals (e.g., Rh, Ir) to form complexes for photocatalytic applications.
Comparison with Structural Analogs
The compound’s reactivity and applications differ markedly from analogs with varying substitution patterns:
| Compound | Substitution Pattern | Key Differentiation |
|---|---|---|
| Methyl 2-(dioxaborolan-2-yl)isonicotinate | 2-position | Reduced steric hindrance, faster coupling |
| Methyl 4-(dioxaborolan-2-yl)isonicotinate | 4-position | Enhanced electronic effects for meta-directing |
| Methyl 6-(dioxaborolan-2-yl)nicotinate | Nicotinate backbone | Altered solubility and metal coordination |
Challenges and Future Directions
Stability in Aqueous Media
While the dioxaborolane group improves stability, hydrolysis remains a concern in protic solvents. Research into fluorinated analogs (e.g., using bis(hexafluoroacetylacetonate)boron) could mitigate this issue.
Expanding Biocompatibility
Functionalizing the pyridine ring with polyethylene glycol (PEG) chains may enhance solubility and reduce cytotoxicity for biomedical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume